3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid
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Overview
Description
3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable pyrazole precursor with chlorodifluoromethylating agents such as (chlorodifluoromethyl)trimethylsilane in the presence of a base like triphenylphosphine . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid can undergo various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, carboxylates, alcohols, and coupled products with various functional groups.
Scientific Research Applications
3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid involves its interaction with specific molecular targets. The chlorodifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions . The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (bromodifluoromethyl)trimethylsilane
- (trifluoromethyl)trimethylsilane
- 1,1-difluoroalkenes
Uniqueness
3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid is unique due to the presence of both chlorodifluoromethyl and carboxylic acid groups, which provide a combination of reactivity and binding properties not commonly found in other similar compounds . This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H5ClF2N2O2 |
---|---|
Molecular Weight |
210.56 g/mol |
IUPAC Name |
3-[chloro(difluoro)methyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5ClF2N2O2/c1-11-2-3(5(12)13)4(10-11)6(7,8)9/h2H,1H3,(H,12,13) |
InChI Key |
ZIVIHXAFVHRBRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)Cl)C(=O)O |
Origin of Product |
United States |
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